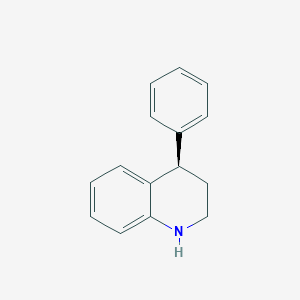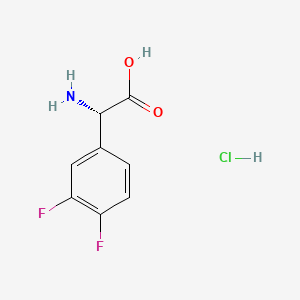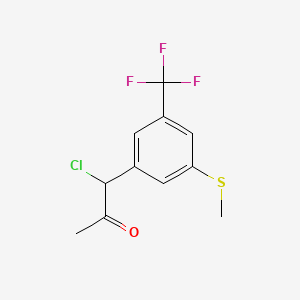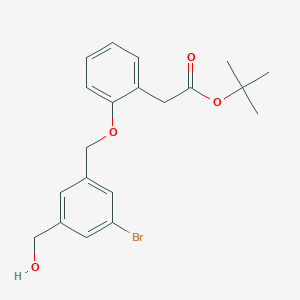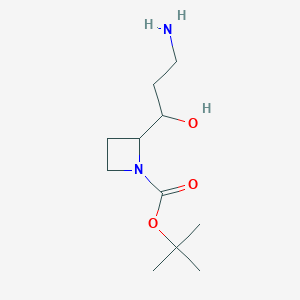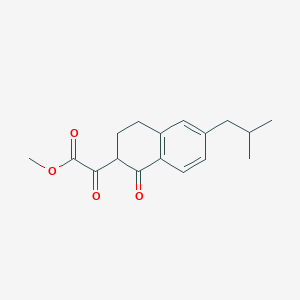
Methyl 2-(6-isobutyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-isobutyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is a complex organic compound. Its structure suggests it belongs to the class of naphthalene derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic reactions. A plausible synthetic route might include:
Starting Material: Begin with a naphthalene derivative.
Functionalization: Introduce the isobutyl group through Friedel-Crafts alkylation.
Oxidation: Oxidize the naphthalene ring to introduce the ketone functionality.
Esterification: React the resulting compound with methyl oxalyl chloride to form the ester.
Industrial Production Methods
Industrial production would likely involve similar steps but optimized for scale, including:
- Use of catalysts to increase yield.
- Continuous flow reactors for better control over reaction conditions.
- Purification steps like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation to form more oxidized derivatives.
Reduction: Reduction can yield alcohols or other reduced forms.
Substitution: Various substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine
Pharmaceuticals: Possible precursor for drug development.
Industry
Materials Science: Utilized in the creation of specialized polymers or materials.
Mecanismo De Acción
The mechanism of action would depend on its specific application. For instance:
Enzyme Inhibition: If used in biology, it might inhibit specific enzymes by binding to their active sites.
Pharmacodynamics: In medicine, it could interact with cellular receptors or pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene Derivatives: Compounds like 1-naphthol or 2-naphthoic acid.
Isobutyl Ketones: Compounds like isobutyl methyl ketone.
Uniqueness
Structural Complexity: The combination of naphthalene and isobutyl groups with an ester functionality makes it unique.
Versatility: Its structure allows for diverse chemical modifications, making it versatile for various applications.
Propiedades
Número CAS |
2055841-18-2 |
|---|---|
Fórmula molecular |
C17H20O4 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
methyl 2-[6-(2-methylpropyl)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]-2-oxoacetate |
InChI |
InChI=1S/C17H20O4/c1-10(2)8-11-4-6-13-12(9-11)5-7-14(15(13)18)16(19)17(20)21-3/h4,6,9-10,14H,5,7-8H2,1-3H3 |
Clave InChI |
GWIWERDNHUAOOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC2=C(C=C1)C(=O)C(CC2)C(=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


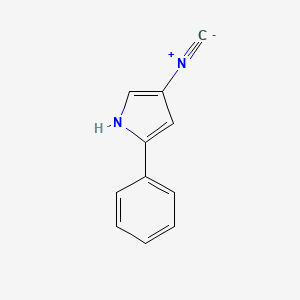
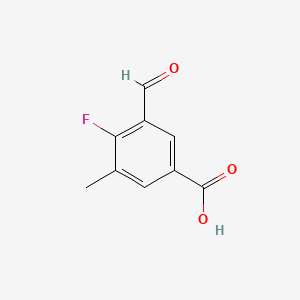
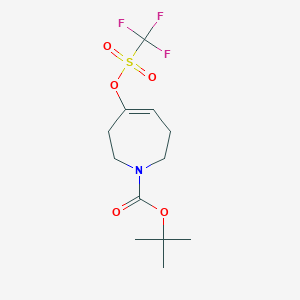
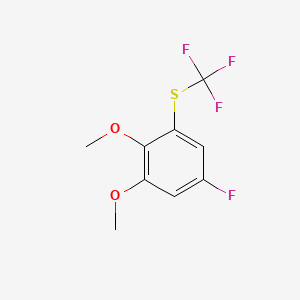
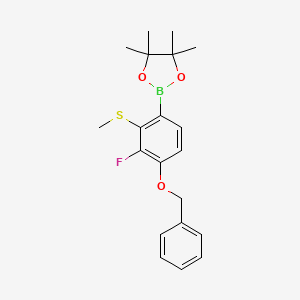

![N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B14036581.png)
